1-[3-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, features a pyrrolidine ring attached to a chlorophenyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 1-[3-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine and acetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the chalcone structure. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[3-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition: The double bond in the chalcone structure can participate in addition reactions with reagents like hydrogen halides or halogens, leading to the formation of halogenated derivatives.
Scientific Research Applications
1-[3-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-[3-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with cellular membranes and proteins can result in antimicrobial and antiviral activities.
Comparison with Similar Compounds
1-[3-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This compound has a pyridine ring instead of a pyrrolidine ring, which may result in different biological activities and chemical properties.
3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: The presence of a methoxy group on the phenyl ring can influence the compound’s reactivity and biological activity.
3-(4-Bromophenyl)-1-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one: This compound features a piperazine ring and a bromine atom, which can lead to different chemical and biological properties compared to this compound.
These comparisons highlight the uniqueness of this compound and its potential for various scientific research applications.
Properties
IUPAC Name |
1-[3-(3-chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-2-13(16)15-7-6-11(9-15)10-4-3-5-12(14)8-10/h2-5,8,11H,1,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPPHMNLWMRAEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.